molecular formula C22H22Cl2N6O B10943524 N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide CAS No. 1005566-13-1

N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide

Cat. No.: B10943524
CAS No.: 1005566-13-1
M. Wt: 457.4 g/mol
InChI Key: DELQUIPPICWGEJ-UHFFFAOYSA-N
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Description

N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinecarboxamide core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarboxamide core, followed by the introduction of the pyrazolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazolyl groups, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinolinecarboxylic acids, while reduction could produce quinolinecarboxamides with altered functional groups.

Scientific Research Applications

N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinecarboxamides and pyrazole derivatives, such as:

  • N-[3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide
  • N-[3-(4,5-Dichloro-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide

Uniqueness

What sets N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide apart is its specific substitution pattern on the pyrazole and quinoline rings, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

CAS No.

1005566-13-1

Molecular Formula

C22H22Cl2N6O

Molecular Weight

457.4 g/mol

IUPAC Name

N-[3-(4,5-dichloro-3-methylpyrazol-1-yl)propyl]-2-(1-ethylpyrazol-4-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H22Cl2N6O/c1-3-29-13-15(12-26-29)19-11-17(16-7-4-5-8-18(16)27-19)22(31)25-9-6-10-30-21(24)20(23)14(2)28-30/h4-5,7-8,11-13H,3,6,9-10H2,1-2H3,(H,25,31)

InChI Key

DELQUIPPICWGEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4C(=C(C(=N4)C)Cl)Cl

Origin of Product

United States

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